molecular formula C12H12N2O2S B8437653 Ethyl 5p-Tolyl-1,2,4-Thiadiazole-3-Carboxylate

Ethyl 5p-Tolyl-1,2,4-Thiadiazole-3-Carboxylate

Cat. No. B8437653
M. Wt: 248.30 g/mol
InChI Key: LDCYTUFDKBKBKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5p-Tolyl-1,2,4-Thiadiazole-3-Carboxylate is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5p-Tolyl-1,2,4-Thiadiazole-3-Carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5p-Tolyl-1,2,4-Thiadiazole-3-Carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

ethyl 5-(4-methylphenyl)-1,2,4-thiadiazole-3-carboxylate

InChI

InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-13-11(17-14-10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3

InChI Key

LDCYTUFDKBKBKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NSC(=N1)C2=CC=C(C=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7.48 g (0.0427 mol) of ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate and 50.0 g (0.427 mol) of p-tolunitrile (redistilled) was held at 190° C for 72 hours. The reaction mixture, which contained the product in 16% yield, was concentrated under vacuum to 90° C (0.5 torr) to give 4.4 g of black residue. Elution chromatography of this material on 200 g of silica gel (Woelm, for dry column chromatography) with benzene gave 1.7 g of product. Crystallization of this material from hexane (charcoal) gave 0.72 g (7%) of solid, mp 65°-66.5° C.
Quantity
7.48 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Yield
16%

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